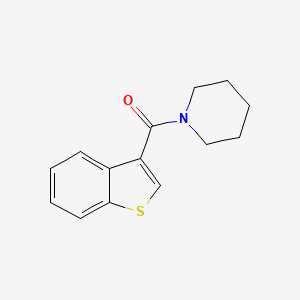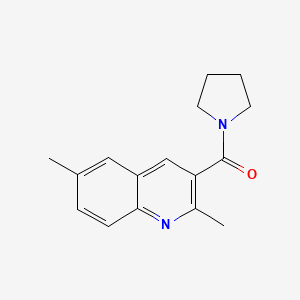
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone, also known as DMQX, is a chemical compound that belongs to the class of quinoline derivatives. DMQX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone binds to the AMPA receptor in a competitive manner, blocking the binding of glutamate to the receptor. This prevents the influx of calcium ions into the neuron, which is necessary for the depolarization of the neuron and the transmission of the nerve impulse. By blocking the AMPA receptor, (2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone can be used to study the role of this receptor in various physiological and pathological processes.
Biochemical and Physiological Effects
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have a number of biochemical and physiological effects, including the inhibition of synaptic transmission, the reduction of excitatory postsynaptic currents, and the modulation of synaptic plasticity. (2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of using (2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone in lab experiments is its selectivity for the AMPA receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one limitation of (2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone is its relatively low potency compared to other AMPA receptor antagonists such as CNQX and NBQX.
未来方向
There are a number of future directions for the use of (2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone in scientific research. One area of interest is the role of the AMPA receptor in the development and progression of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the development of more potent and selective AMPA receptor antagonists for use in both basic and clinical research. Finally, the use of (2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
合成方法
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process starting with commercially available 2,6-dimethylquinoline. The first step involves the protection of the amino group of pyrrolidine with a Boc group. The protected pyrrolidine is then reacted with 2,6-dimethylquinoline in the presence of a coupling agent such as DIC or EDC to form the desired product, (2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone. The final product is then purified through column chromatography or recrystallization.
科学研究应用
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone has been used extensively in scientific research as a selective antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in fast synaptic transmission in the central nervous system. By blocking the AMPA receptor, (2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone can be used to study the role of this receptor in various physiological and pathological processes.
属性
IUPAC Name |
(2,6-dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-6-15-13(9-11)10-14(12(2)17-15)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBHTVYRMZDYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)
![N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7504582.png)
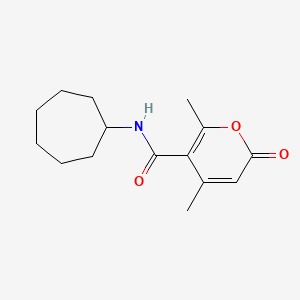
![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)
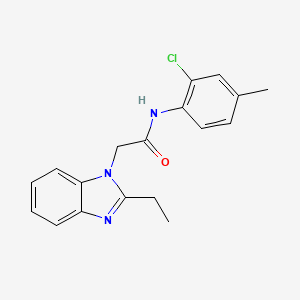
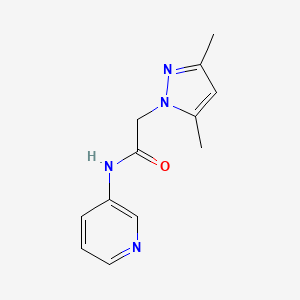
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-5,7-dimethyl-1-(2-methyl-5-nitrophenyl)imino-2,6-diphenylpyrrolo[3,4-d]diazaphosphinine](/img/structure/B7504611.png)
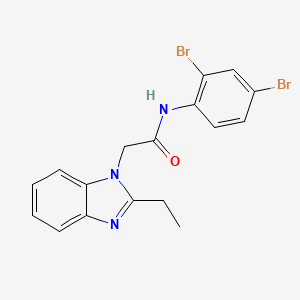
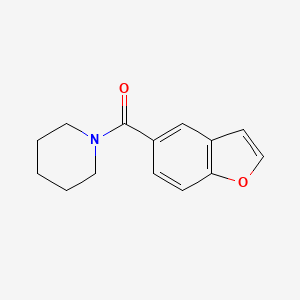

![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
